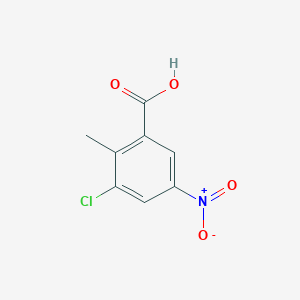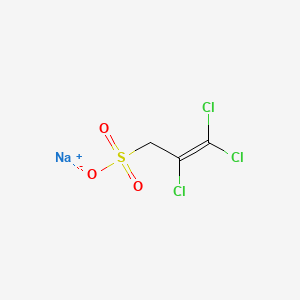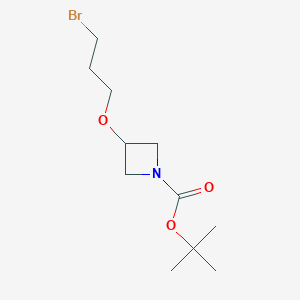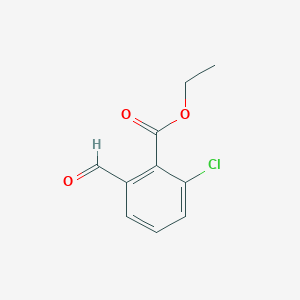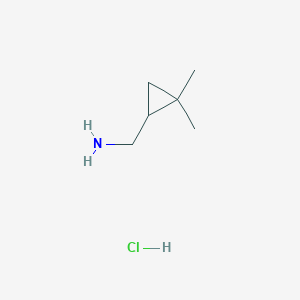
5-(3,4-Difluorobenzoyl)-2-methylpyridine
Descripción general
Descripción
5-(3,4-Difluorobenzoyl)-2-methylpyridine, also known as DFP, is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a heterocyclic compound that contains both a pyridine and a difluorobenzoyl ring. DFP is used in a variety of chemical reactions, such as the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It has a wide range of applications in laboratory experiments and is an important tool for medicinal chemists.
Aplicaciones Científicas De Investigación
Molecular Structure and Theoretical Analysis
- A study by Yılmaz et al. (2020) explored the structure of a novel phthalide derivative, closely related to 5-(3,4-Difluorobenzoyl)-2-methylpyridine. The research involved X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze its structure and properties. They found significant agreement between XRD studies and calculated values, indicating the robustness of theoretical methods in understanding such compounds (Yılmaz et al., 2020).
Synthesis and Characterization
- Shyma et al. (2013) synthesized a series of compounds including 6-methylpyridine derivatives, a close relative to the compound of interest. This work was critical in establishing the methods for synthesizing and characterizing similar pyridine-based structures (Shyma et al., 2013).
Antioxidant Activity and DNA Binding
- The antioxidant activities of similar compounds were evaluated by Yılmaz et al. (2020) using radical scavenging activity and ferric reducing antioxidant power assay. This suggests potential biomedical applications for related compounds. They also investigated DNA binding affinity, providing insights into the interaction between these compounds and biological molecules (Yılmaz et al., 2020).
Antimicrobial Property
- A study on 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety, similar to 5-(3,4-Difluorobenzoyl)-2-methylpyridine, by Shyma et al. (2013), highlighted its antimicrobial properties. This research underlines the potential use of such compounds in developing new antimicrobial agents (Shyma et al., 2013).
Crystal Structure Analysis
- Hayvalı et al. (2003) conducted a detailed study on the crystal structure of compounds featuring pyridine substitutions, providing valuable data on molecular interactions and stability, relevant to compounds like 5-(3,4-Difluorobenzoyl)-2-methylpyridine (Hayvalı et al., 2003).
Material Science Applications
- The synthesis of imidazopyridine, a key structural component in related compounds, was reviewed by Bagdi et al. (2015), indicating its significance in material science due to its structural character, thus highlighting potential applications in this field for related compounds like 5-(3,4-Difluorobenzoyl)-2-methylpyridine (Bagdi et al., 2015).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWOWONKMKCWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225382 | |
| Record name | (3,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-34-1 | |
| Record name | (3,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
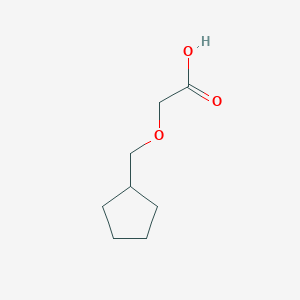
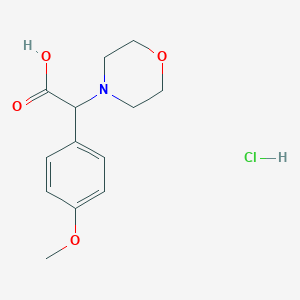
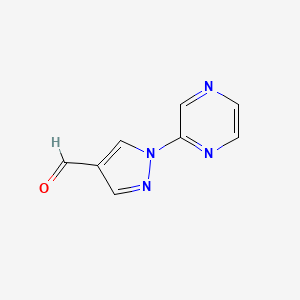
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

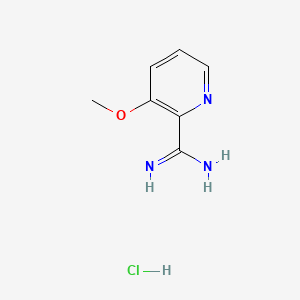
![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)
